![molecular formula C21H18N4O3 B11059689 2,4-Diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-B]pyridine-3-carbonitrile](/img/structure/B11059689.png)
2,4-Diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-B]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-8-METHOXY-5-(2-METHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-8-METHOXY-5-(2-METHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-8-METHOXY-5-(2-METHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,4-DIAMINO-8-METHOXY-5-(2-METHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-8-METHOXY-5-(2-METHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2,4-DIAMINO-8-METHOXY-5-(2-METHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2,4-diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18N4O3/c1-26-11-7-8-13-16(9-11)28-21-18(19(23)14(10-22)20(24)25-21)17(13)12-5-3-4-6-15(12)27-2/h3-9,17H,1-2H3,(H4,23,24,25) |
InChI Key |
XMAVVRUGTYNXAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B11059611.png)
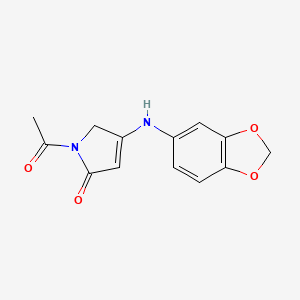
![4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B11059624.png)

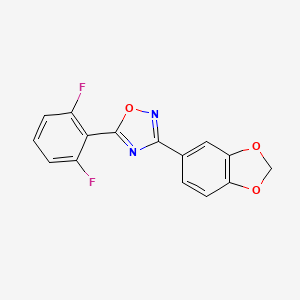
![2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11059631.png)
![4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide](/img/structure/B11059635.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059641.png)
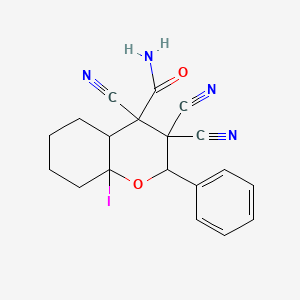
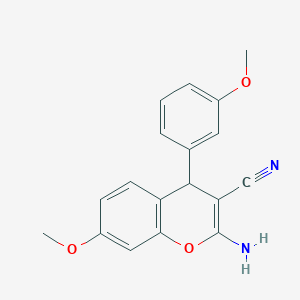
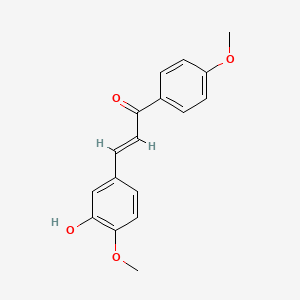
![3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059666.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059674.png)
![2-{[4-(2-bromo-4-methylphenyl)-5-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11059677.png)
